Dihydroactinidiolide

Beschreibung

Contextualization within Natural Products Chemistry

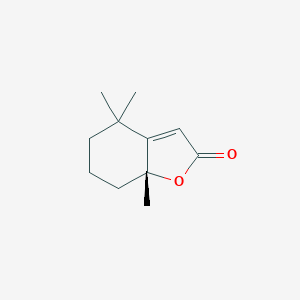

Dihydroactinidiolide is classified as a C11-norisoprenoid, a type of terpenoid derivative, and structurally features a bicyclic lactone framework. ontosight.aimdpi.com Specifically, it possesses a benzofuranone skeleton. ontosight.ai The compound exists as two different enantiomers, (R)- and (S)-, which can influence its biological activity. ontosight.ai Its formation in nature is primarily linked to the oxidative degradation of carotenoids, most notably β-carotene. mdpi.comglpbio.comnih.gov This degradation can occur through enzymatic co-oxidation or thermal processes, leading to the formation of various aromatic compounds, including this compound. tandfonline.comglpbio.comresearchgate.net

The compound has been identified in a diverse range of plant species, including black tea (Camellia sinensis), tobacco (Nicotiana tabacum), mangoes (Mangifera indica), fenugreek (Trigonella foenum-graecum), and silver vine (Actinidia polygama). smolecule.comwikipedia.orgbionity.comglpbio.com Beyond the plant kingdom, it is also produced by insects. bioquote.com Due to its prevalence and distinct aroma, synthetic methods for its production have also been developed, often using precursors like β-ionone or citral (B94496). nih.govresearchgate.netresearchgate.net

Significance of this compound in Biological Systems Research

The biological roles of this compound are multifaceted, involving chemical communication between organisms (semiochemical activity) and plant-plant interactions (allelopathy). Its study provides insights into ecological dynamics, insect behavior, and plant physiology.

Biosynthesis and Pheromonal Activity

The biosynthesis of this compound is a notable example of secondary metabolite formation from primary precursors. It is widely recognized as a degradation product of carotenoids. mdpi.comnih.gov Non-enzymatic oxidative cleavage of carotenoids can lead to the formation of β-ionone, which undergoes a second oxidation to form intermediates that yield this compound. nih.gov

In the field of chemical ecology, this compound is significant for its role as a pheromone. It is a key component of the queen recognition pheromone in the red fire ant, Solenopsis invicta. smolecule.comwikipedia.orgtandfonline.comnih.govgoogle.com This chemical signal is crucial for social cohesion and nest organization, allowing worker ants to recognize the presence of a fertile queen. google.com Beyond insects, the compound is also known to be a potent cat attractant, similar to nepetalactone (B1678191) found in catnip. bionity.com

Allelopathic Effects

Allelopathy refers to the chemical inhibition of one plant by another. This compound has been identified as a potent allelochemical, capable of inhibiting the germination and growth of various plant species. researchgate.netacs.org This activity suggests its potential application in developing natural herbicides. nih.gov

Research has demonstrated its phytotoxic effects in several contexts:

It was isolated from the diminutive spikerush (Eleocharis coloradoensis) and identified as the compound responsible for the displacement of more vigorous aquatic weeds like pondweeds (Potamogeton species). acs.org

Extracts from the cyanobacterium Spirulina platensis containing this compound showed significant inhibitory effects on the seed germination and growth of agricultural weeds such as barnyardgrass (Echinochloa crus-galli) and Chinese amaranth (B1665344) (Amaranthus tricolor). researchgate.netnih.gov

Studies have also shown that this compound can regulate gene expression and photoacclimation in the model plant Arabidopsis. chemfaces.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(7aR)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC(C1=CC(=O)O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028845 | |

| Record name | Dihydroactinidiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; musky or coumarin-like aroma | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.058 | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17092-92-1 | |

| Record name | (-)-Dihydroactinidiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17092-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroactinidiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017092921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroactinidiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroactinidiolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROACTINIDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3M4862R3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Dihydroactinidiolide

Distribution of Dihydroactinidiolide in Plant Species

This compound is not confined to a single plant family or geographical location; its presence is widespread, indicating a common biochemical origin. Research has identified this compound in a diverse array of plant species, highlighting its role in plant metabolism and chemical ecology.

Scientific studies have consistently shown that this compound is present in the leaves and fruits of various plants mdpi.comresearchgate.net. Its accumulation in these tissues is significant, as it is considered a potent plant growth inhibitor and a regulator of gene expression mdpi.comresearchgate.net. For instance, in Arabidopsis, the compound is involved in the plant's adaptation to light, known as photoacclimation mdpi.comresearchgate.net. Research on the aerial parts of Taraxacum officinale has also confirmed the presence of this compound mdpi.comresearchgate.netnih.gov.

The distribution of this compound extends across numerous plant genera. It has been identified as a natural constituent of Silver Vine (Actinidia polygama). The compound is also notably found in Arabidopsis, where its role in light-induced gene regulation has been studied mdpi.comresearchgate.net.

Recent chemical analyses have confirmed the presence of this compound in the leaves and roots of the common dandelion, Taraxacum officinale mdpi.commdpi.comresearchgate.net. In a study analyzing the volatile compounds of dandelion leaves, this compound was one of the common esters detected across all tested samples, with its content ranging from 1.07 to 36.84 µg/g mdpi.comresearchgate.net. Another investigation into the aerial parts of T. officinale identified this compound with a relative percentage of 7.5% mdpi.comnih.gov.

Furthermore, the compound has been located in Zantedeschia aethiopica, commonly known as the Calla Lily mdpi.com. It is also recognized as a naturally occurring carotenoid derivative within the plant genus Dactylis.

Table 1: Presence of this compound in Selected Plant Genera and Tissues

| Plant Genus | Species | Common Name | Tissue(s) |

|---|---|---|---|

| Actinidia | polygama | Silver Vine | Not specified |

| Arabidopsis | thaliana | Thale Cress | Leaves mdpi.comresearchgate.net |

| Taraxacum | officinale | Dandelion | Aerial Parts, Leaves, Roots mdpi.comnih.govmdpi.comresearchgate.net |

| Zantedeschia | aethiopica | Calla Lily | Not specified mdpi.com |

| Dactylis | Not specified | Orchardgrass | Not specified |

Biosynthesis of this compound from Carotenoid Precursors

The formation of this compound is intrinsically linked to the breakdown of larger carotenoid molecules. This process, often initiated by environmental stressors like heat or light, results in a variety of smaller, often aromatic, compounds.

This compound is a well-documented derivative of β-carotene degradation researchgate.net. It is a high light-induced derivative of β-carotene that can regulate gene expression and photoacclimation in plants like Arabidopsis. The transformation can occur through various means, including thermal degradation and enzymatic co-oxidation. Studies involving the thermal treatment of β-carotene have shown that this compound is one of the first volatile compounds to be formed.

The pathway from β-carotene to this compound is not direct and involves several key intermediate compounds. Research has identified mutatochrome as a precursor to this compound during the thermal treatment of β-carotene in the presence of oxygen. It is suggested that this compound is formed by the direct cleavage of mutatochrome.

Another critical intermediate in this biosynthetic route is 5,6-epoxy-beta-ionone . This compound is formed from the oxidation of β-carotene and can subsequently be converted into this compound. The formation of 5,6-epoxy-beta-ionone is a key step in the pathway leading to the final lactone structure of this compound.

The degradation of carotenoids is not solely a result of abiotic factors; it is also facilitated by specific enzymes. Fungal peroxidases are one such class of enzymes capable of cleaving β-carotene to produce flavor compounds. In submerged cultures of various fungi, including Ganoderma applanatum and Trametes suaveolens, this compound was identified as a conversion product of β-carotene.

In plants, a family of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) plays a crucial role in catalyzing the oxidative cleavage of carotenoids to produce smaller apocarotenoids. These apocarotenoids are essential for synthesizing flavor and aroma volatiles. The CCD1 subfamily, for example, is known to cleave carotenoids to form C13/C14 compounds like β-ionone, which is structurally related to and a precursor of this compound researchgate.net. CCDs selectively catalyze carotenoids, forming the foundational structures that lead to compounds like this compound.

Table 2: Biosynthetic Pathway of this compound

| Precursor | Process | Key Intermediates | Key Enzymes | Product |

|---|---|---|---|---|

| Beta-Carotene | Degradation (Thermal or Enzymatic) | Mutatochrome, 5,6-epoxy-beta-ionone | Fungal Peroxidases, Carotenoid Cleavage Dioxygenases (CCDs) | This compound |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,8-cineole |

| 5,6-epoxy-beta-ionone |

| Beta-Carotene |

| Beta-caryophyllene |

| Beta-elemene |

| Beta-eudesmene |

| This compound |

| Humulene |

| Limonene |

| Linoleic acid |

| Mutatochrome |

| Palmitic acid |

| Stearic acid |

Formation in Specific Natural Matrices

This compound is a volatile terpene that occurs naturally in a variety of plants, contributing to their characteristic aromas. Its formation is intrinsically linked to the degradation of carotenoids present in the plant tissues. The concentration and formation process can vary significantly depending on the specific plant matrix and the processing methods applied.

Black Tea (Camellia sinensis)

This compound is a notable aroma compound found in black tea. nih.gov Its formation is a direct result of the degradation of carotenoids, such as β-carotene and lutein, during the manufacturing process. The key stages for its development are withering and fermentation (enzymatic oxidation). During these steps, the tea leaves undergo significant biochemical changes. The enzymatic oxidation of catechins, catalyzed by polyphenol oxidase, can accelerate the degradation of β-carotene, leading to the formation of various volatile flavor compounds, including β-ionone and this compound. nih.govnih.govresearchgate.net The manufacturing method also influences the extent of carotenoid degradation; the Crush, Tear, Curl (CTC) process typically results in greater degradation compared to the orthodox method. mdpi.com Fermentation temperature and duration are critical factors, with studies showing that different temperatures affect the stability of enzymes and the rate of catechin degradation, which in turn influences the formation of aroma compounds. nih.gov

Fenugreek (Trigonella foenum-graecum)

Fenugreek seeds and leaves are known to contain this compound. nih.gov The fresh leaves are a source of β-carotene, with approximately 19 mg per 100 g. nih.gov While the presence of both the precursor (β-carotene) and the final compound is confirmed, the specific biosynthetic pathways leading to this compound formation within the fenugreek plant during its growth or processing have been studied less extensively compared to other principal flavor components like sotolone. nih.govimreblank.chnih.gov The degradation of β-carotene is the presumed pathway for its formation in this matrix as well.

Mangoes (Mangifera indica)

Mango fruit is rich in carotenoids, with β-carotene being one of the most abundant, contributing to the fruit's vibrant color and nutritional value. nih.govdntb.gov.ua The concentration of these carotenoids increases as the fruit ripens. nih.gov this compound is formed in mangoes as a breakdown product of these carotenoids. Processing methods such as drying and juicing, which often involve heat treatment, can significantly accelerate the degradation of carotenoids. nih.gov This degradation leads to the formation of various norisoprenoids that contribute to the processed mango's aroma profile. researchgate.netresearchgate.net While the loss of carotenoids during processing is well-documented, specific studies detailing the precise conditions that maximize this compound formation in mangoes are limited.

Tobacco (Nicotiana tabacum)

In tobacco, this compound is an important component of its aroma. leffingwell.com Green tobacco leaves contain high concentrations of carotenoids, including β-carotene, lutein, violaxanthin, and neoxanthin. mdpi.comleffingwell.com During the curing and aging processes, these carotenoid pigments undergo extensive enzymatic and oxidative degradation, with decreases of 70-95% reported. leffingwell.comresearchgate.net This breakdown generates a large number of volatile aroma compounds, including a variety of norisoprenoids such as β-damascenone, β-ionone, and this compound, which are crucial to the final aroma profile of the cured tobacco. researchgate.netnih.govresearchgate.net The specific type of tobacco and the curing methods employed influence the final concentration of these carotenoid degradation products. nih.govresearchgate.net

| Natural Matrix | Primary Precursor | Key Formation Process |

|---|---|---|

| Black Tea (Camellia sinensis) | β-carotene, Lutein | Withering and Fermentation (Enzymatic Oxidation) |

| Fenugreek (Trigonella foenum-graecum) | β-carotene | Degradation of carotenoids |

| Mango (Mangifera indica) | β-carotene, Violaxanthin | Ripening and Thermal Processing (Drying, Juicing) |

| Tobacco (Nicotiana tabacum) | β-carotene, Lutein, Neoxanthin | Curing and Aging (Enzymatic and Oxidative Degradation) |

This compound as a Product of Thermal Degradation Processes

This compound is a well-known product of the thermal degradation of carotenoids, particularly β-carotene. jst.go.jpump.edu.my This process is a non-enzymatic pathway for its formation and is relevant in the processing of many foods and natural products.

Studies have shown that heating β-carotene, for instance at temperatures ranging from 97°C to 180°C, results in its breakdown into a variety of volatile compounds. jst.go.jptandfonline.com this compound is often one of the primary products formed, alongside other aromatic compounds like β-ionone, toluene, and xylene. jst.go.jptandfonline.com The yield of this compound is influenced by factors such as temperature and the duration of the heating process. cabidigitallibrary.org For example, a study on the thermal degradation of crude carotene extract from carrots at temperatures of 120°C, 140°C, and 160°C showed that the formation of this compound increased with both higher temperatures and longer degradation times. cabidigitallibrary.org

The proposed mechanism for the thermal formation of this compound from β-carotene suggests it can be one of the first volatile compounds produced. tandfonline.com Kinetic studies indicate that its formation may proceed through an important intermediate, 5,6-epoxy-β-ionone, which is subsequently converted to this compound. tandfonline.comresearchgate.net This thermal degradation pathway is a significant contributor to the aroma profile of many heated food products that are rich in carotenoids.

| Precursor | Process | Key Parameters | Major Products |

|---|---|---|---|

| β-Carotene | Thermal Degradation | Temperature (e.g., 97°C - 180°C), Time, Oxygen Presence | This compound, β-Ionone, Toluene, Xylene, β-Cyclocitral |

Synthetic Methodologies for Dihydroactinidiolide

Total Synthesis Approaches to Dihydroactinidiolide

Total synthesis provides a means to construct complex natural products from simpler, often achiral, starting materials. For this compound, these routes are crucial for obtaining specific enantiomers and for confirming its structure.

A highly enantioselective total synthesis of (R)-dihydroactinidiolide has been developed utilizing an asymmetric catalytic hetero-Diels-Alder (HDA) reaction as the key step. acs.orgnih.govresearchgate.net This methodology facilitates the construction of the bicyclic lactone core with excellent control over stereochemistry. acs.org The synthesis employs a copper(II)-bisoxazoline complex as a catalyst for the HDA reaction between 2,6,6-trimethyl-1,3-cyclohexadiene and ethyl glyoxylate. acs.orgnih.gov This reaction proceeds with high yield and exceptional regio-, diastereo-, and enantioselectivity. acs.orgnih.govresearchgate.net

Table 1: Key Features of the Asymmetric Catalytic Hetero-Diels-Alder Methodology

| Feature | Description | Source |

|---|---|---|

| Key Reaction | Asymmetric Hetero-Diels-Alder (HDA) | acs.orgnih.gov |

| Reactants | 2,6,6-Trimethyl-1,3-cyclohexadiene and Ethyl Glyoxylate | acs.org |

| Catalyst | Copper(II)-bisoxazoline complex | acs.orgnih.gov |

| Product | (R)-Dihydroactinidiolide | acs.org |

| Selectivity | High regio-, diastereo-, and enantioselectivity | acs.orgnih.govresearchgate.net |

| Key Intermediate | Bicyclic lactone formed via acid-catalyzed rearrangement | acs.org |

The synthesis of this compound from β-ionone is a well-established and facile approach. researchgate.netnih.gov The first reported synthesis of this compound involved the photosensitized oxidation of β-ionone. researchgate.netresearchgate.net This transformation is generally understood to proceed through the secondary oxidation of β-ionone. mdpi.com Research suggests that this process occurs via a 5,6-epoxy-β-ionone intermediate, which subsequently rearranges to form the lactone structure. mdpi.comajchem-a.com

Different oxidation methods have been employed for this conversion. One described method is a straightforward two-step oxidation process to successfully synthesize this compound (DA) from β-ionone. researchgate.netnih.gov The thermal degradation of β-carotene has also been shown to yield β-ionone, which can be further oxidized to produce this compound. ajchem-a.com This pathway is relevant in understanding the formation of this compound in natural sources where carotenoids degrade. researchgate.netajchem-a.com

Table 2: Summary of Synthesis from β-Ionone

| Starting Material | Key Process | Intermediate (Proposed) | Source |

|---|---|---|---|

| β-Ionone | Photosensitized oxidation | Not specified | researchgate.netresearchgate.net |

| β-Ionone | Two-step oxidation | Not specified | researchgate.netnih.gov |

| β-Ionone | Secondary oxidation | 5,6-Epoxy-β-ionone | mdpi.comajchem-a.com |

Chemo-enzymatic strategies have been effectively applied to the stereoselective synthesis of this compound and its precursor, tetrahydroactinidiolide. orcid.orgcnr.it These methods leverage the high selectivity of enzymes, particularly lipases, to resolve racemic mixtures of key intermediates. mdpi.commdpi.comdntb.gov.ua Lipase-mediated reactions, such as stereoselective acylation or hydrolysis, are central to this approach, allowing for the separation of enantiomers with high efficiency. mdpi.com

For instance, lipase (B570770) PS has been used to catalyze the acetylation of racemic ionol isomers, demonstrating high enantioselectivity. mdpi.com This enzymatic resolution provides access to enantioenriched chiral building blocks that are then converted to the target lactones through chemical transformations. mdpi.commdpi.com A notable application involved the NOVOZYM 435-catalyzed acetylation of diastereoselectively synthesized cyclogeraniol derivatives to yield enantioenriched esters, which serve as precursors. mdpi.com This combination of chemical synthesis and enzymatic resolution allows for the preparation of both tetrahydroactinidiolide and this compound in enantiopure form (ee >98%) after fractional crystallization. researchgate.net

A concise total synthesis of (±)-dihydroactinidiolide has been achieved using a method centered on selenium-stabilized carbenium ions. researchgate.netlookchem.comorcid.org This synthetic strategy features a selenium carbenium ion-promoted carbon-carbon bond formation as the pivotal step. researchgate.netlookchem.com The synthesis commences with a lactonization reaction between 1,3,3-trimethylcyclohexene (B3343063) and α-chloro-α-phenylseleno ethyl acetate (B1210297). researchgate.netlookchem.com

This initial reaction affords a key α-phenylseleno-γ-butyrolactone intermediate. researchgate.netlookchem.com The final step in the sequence involves a selenoxide elimination from this intermediate, which yields the target this compound molecule. researchgate.netlookchem.com This approach provides a short and effective route to the racemic form of the natural product. researchgate.net

An enantioselective synthesis of (-)-dihydroactinidiolide has been accomplished through a strategy involving the intramolecular [2+2] cycloaddition of keteniminium salts. rsc.orgoup.com The key to this methodology is the 1,2-asymmetric induction observed in the cycloaddition step, which allows for the creation of optically pure bicyclo[4.2.0]octan-7-one intermediates with controlled stereochemistry at the ring juncture. oup.com

The synthesis begins by establishing a chiral center in the substrate. This is achieved through methods like the Sharpless asymmetric epoxidation of geraniol. rsc.orgoup.com The resulting chiral amide is then treated with triflic anhydride (B1165640) to generate a keteniminium salt in situ. rsc.org This intermediate undergoes a diastereoselective intramolecular [2+2] cycloaddition to form the bicyclic cyclobutanone (B123998) core. rsc.orgoup.com Subsequent chemical modifications, including Baeyer-Villiger oxidation of the cycloadduct, lead to the formation of the γ-lactone ring and complete the synthesis of (-)-dihydroactinidiolide. rsc.org

Table 3: Overview of the Keteniminium Salt Cycloaddition Method | Step | Description | Key Reagents/Intermediates | Source | | :--- | :--- | :--- | :--- | | 1 | Creation of Chiral Center | Geraniol, L-(+)-diethyl tartrate (Sharpless epoxidation) | oup.com | | 2 | Keteniminium Salt Formation | Chiral amide, Triflic anhydride | rsc.org | | 3 | Cycloaddition | Intramolecular [2+2] cycloaddition | Bicyclo[4.2.0]octan-7-one | oup.com | | 4 | Lactone Formation | Baeyer-Villiger oxidation | (-)-Dihydroactinidiolide | rsc.org |

(±)-Dihydroactinidiolide has been synthesized from citral (B94496), a readily available monoterpene aldehyde. chembk.comresearchgate.netsioc-journal.cnsioc-journal.cn This multi-step synthesis provides a practical route to the racemic form of the compound. The reported sequence involves four main transformations: cyclization, cyanation, hydrolysis-cyclization, and dehydration. researchgate.netsioc-journal.cnsioc-journal.cn

Oxidation of Enol Silyl (B83357) Ethers

A notable synthetic route to this compound involves the oxidation of enol silyl ethers. acs.org This approach utilizes 1,3,3-trimethyl-2-(trimethylsiloxy)cyclohexene as a key common precursor for this compound and related terpenic lactones like aeginetolide and actinidiolide. researchgate.netacs.org The synthesis begins with the preparation of the enol silyl ether from 2,2,6-trimethylcyclohexanone, which can be achieved in an 88% yield. acs.org

The subsequent key step is the conversion of this enol silyl ether into an α-acetoxy ketone intermediate. acs.org This transformation has been accomplished through two primary methods: direct oxidation with lead(IV) acetate (LTA), affording a 56% yield, or a sequential treatment. acs.org The sequential method involves an initial oxidation with m-chloroperbenzoic acid (MCPBA), followed by acetylation with acetic anhydride in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP), which provides a higher yield of 65%. acs.org

The resulting α-acetoxy ketone undergoes a cyclization mediated by lithium diisopropylamide (LDA) to form aeginetolide in an 83% yield. acs.org this compound is then obtained through the dehydration of aeginetolide. acs.org This final step can be carried out using either aqueous sodium hydroxide (B78521) or a combination of thionyl chloride and pyridine. acs.org The photosensitized oxidation of β-ionol to an allenic alcohol has also been reported as a relevant reaction pathway. jst.go.jp

Table 1: Synthesis of this compound via Oxidation of Enol Silyl Ether

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2,2,6-Trimethylcyclohexanone | Trimethylsilyl chloride, Et3N, DMF | 1,3,3-Trimethyl-2-(trimethylsiloxy)cyclohexene | 88% |

| 2a | 1,3,3-Trimethyl-2-(trimethylsiloxy)cyclohexene | Lead(IV) acetate (LTA) | α-Acetoxy ketone | 56% |

| 2b | 1,3,3-Trimethyl-2-(trimethylsiloxy)cyclohexene | 1. m-CPBA; 2. Ac2O/Et3N/DMAP | α-Acetoxy ketone | 65% |

| 3 | α-Acetoxy ketone | Lithium diisopropylamide (LDA) | Aeginetolide | 83% |

| 4 | Aeginetolide | aq. NaOH or SOCl2/Pyridine | This compound | - |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound, such as the (R)- and (S)-forms, is of significant interest due to the correlation between stereochemistry and biological activity or aroma. researchgate.netmdpi.com Chemo-enzymatic methods, particularly those employing lipase-mediated resolutions, are powerful strategies for achieving high enantioselectivity. researchgate.netmdpi.comdntb.gov.ua Lipases are capable of catalyzing stereoselective acylation or hydrolysis reactions, effectively separating enantiomers from a racemic mixture. mdpi.com

Several stereoselective syntheses have been reported:

Both the (R)- and (S)-enantiomers of this compound have been synthesized through a 15-step process starting from racemic (±)-3-hydroxy-2,2-dimethylcyclohexanone. researchgate.netresearchgate.net

A stereoselective synthesis of (5R)-(-)-dihydroactinidiolide was accomplished in a few steps starting from (R)-2-hydroxy-2-methylcyclohexanone. researchgate.netresearchgate.net

A chemo-enzymatic approach has been developed for the synthesis of both tetrahydroactinidiolide and this compound in enantiopure form. researchgate.net This method utilizes an optimized lipase-mediated resolution to obtain enantioenriched C10 alcohols. researchgate.net Subsequent fractional crystallization of the resulting tetrahydroactinidiolide is highly efficient, and the enantiopure tetrahydroactinidiolide can then be oxidized to the corresponding enantiopure this compound. researchgate.net

Table 2: Stereoselective Synthesis Approaches for this compound Enantiomers

| Approach | Starting Material | Key Method/Reagents | Target Enantiomer(s) |

| Multi-step Chemical Synthesis | (±)-3-Hydroxy-2,2-dimethylcyclohexanone | 15-step chemical synthesis | (R)- and (S)-Dihydroactinidiolide |

| Stereoselective Synthesis | (R)-2-Hydroxy-2-methylcyclohexanone | Short chemical synthesis | (5R)-(-)-Dihydroactinidiolide |

| Chemo-enzymatic Synthesis | Racemic C10 Alcohols | Lipase-mediated resolution, fractional crystallization, oxidation | Enantiopure (R)- and (S)-Dihydroactinidiolide |

Development of Novel Synthetic Pathways

Research has also focused on developing more efficient and novel pathways to racemic this compound, often aiming to simplify procedures or utilize readily available starting materials.

Synthesis from β-Ionone: A straightforward two-step oxidation method has been developed to produce this compound from β-ionone. nih.govresearchgate.net The process begins with the oxidation of β-ionone using m-chloroperoxybenzoic acid (m-CPBA). The intermediate is then hydrolyzed under alkaline conditions and subsequently oxidized with chromic anhydride, yielding this compound in high purity (85% yield). The very first reported synthesis of this compound also involved β-ionone, utilizing a photosensitized oxidation reaction. researchgate.net

One-Pot Synthesis: A highly efficient one-pot synthesis from β-ionone has been reported. semanticscholar.orgcapes.gov.br This method employs peroxyacetic acid as the oxidant and silicotungstic acid as a catalyst, streamlining the production process. semanticscholar.org

Thermal Degradation of β-Carotene: this compound can be formed via the thermal degradation of β-carotene. tandfonline.com This process has been shown to produce this compound in significant yields, reaching up to 61.21% from commercial β-carotene. tandfonline.com This pathway also yields other valuable aroma compounds, such as β-ionone, 3-oxo-β-ionone, and β-cyclocitral, presenting an economically interesting route for its production from natural sources like crude palm oil. researchgate.nettandfonline.com

Synthesis via Selenium-Stabilized Carbenium Ions: A short total synthesis has been described that uses a selenium carbenium ion-promoted carbon-carbon bond formation as the key step. researchgate.netresearchgate.net This pathway initiates with a lactonization reaction between 1,3,3-trimethylcyclohexene and α-chloro-α-phenylseleno ethyl acetate, leading to a key α-phenylseleno-γ-butyrolactone intermediate, which is then converted to this compound. researchgate.net

Table 3: Novel Synthetic Pathways to this compound

| Pathway | Starting Material | Key Reagents/Conditions | Yield | Key Features |

| Two-Step Oxidation | β-Ionone | 1. m-CPBA; 2. Alkaline hydrolysis, Chromic anhydride | 85% | Facile, high-yield process. nih.gov |

| One-Pot Synthesis | β-Ionone | Peroxyacetic acid, Silicotungstic acid | - | Efficient, one-pot procedure. semanticscholar.org |

| Thermal Degradation | β-Carotene | Thermal treatment | Up to 61.21% | Produces other useful aroma compounds; potentially economical. tandfonline.com |

| Selenium Chemistry | 1,3,3-Trimethylcyclohexene | α-chloro-α-phenylseleno ethyl acetate | - | Short synthesis via selenium carbenium ion. researchgate.net |

Compound Index

Biological Activities and Underlying Molecular Mechanisms of Dihydroactinidiolide

Neurobiological Research

Dihydroactinidiolide has demonstrated a range of neuroprotective effects in preclinical studies. These activities are primarily attributed to its ability to modulate cholinergic neurotransmission and to counteract pathological processes associated with neurodegeneration, such as protein aggregation and oxidative stress.

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com By inhibiting AChE, DA can increase the levels of acetylcholine in the synaptic cleft, a mechanism that is central to the action of several drugs used to treat the symptoms of Alzheimer's disease. One study reported a half-maximal inhibitory concentration (IC50) of 34.03 nM for DA against AChE, indicating its high potency. mdpi.com

To understand the inhibitory mechanism at a molecular level, in silico molecular docking studies have been conducted. These studies have provided insights into the binding interactions between this compound and the active site of AChE. The active site of AChE is located within a deep and narrow gorge and comprises a catalytic active site and a peripheral anionic site. nih.gov

Molecular docking simulations have shown that DA can form strong hydrogen bonds with key amino acid residues within the AChE active site. mdpi.com Specifically, interactions with GLY117, GLY119, and SER200 have been identified as crucial for its inhibitory activity. mdpi.com The formation of these hydrogen bonds helps to stabilize the DA-AChE complex, thereby blocking the entry of acetylcholine to the catalytic site and preventing its hydrolysis.

Interactive Table: Molecular Docking Interactions of this compound with Acetylcholinesterase

| Interacting Residue | Type of Interaction |

| GLY117 | Hydrogen Bond |

| GLY119 | Hydrogen Bond |

| SER200 | Hydrogen Bond |

Note: This table summarizes the key interactions identified in molecular docking studies.

Beyond its role as an AChE inhibitor, this compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal toxicity. These studies highlight its potential to interfere with multiple pathological cascades implicated in neurodegenerative diseases.

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Research has shown that this compound can both prevent the self-aggregation of Aβ and promote the disaggregation of pre-formed Aβ fibrils. mdpi.com In one study, DA was found to significantly prevent the aggregation of the Aβ25-35 fragment and also to facilitate its disaggregation at a concentration of 270 nM. mdpi.com The precise molecular mechanism by which DA disrupts Aβ aggregates is an area of ongoing investigation, but it is thought to involve interference with the non-covalent interactions that stabilize the fibrillar structure. nih.govfrontiersin.org

Apoptosis, or programmed cell death, is a crucial process in the development and homeostasis of the nervous system, but its dysregulation can lead to neuronal loss in neurodegenerative conditions. Apoptosis can proceed through both caspase-dependent and caspase-independent pathways.

Research has shown that this compound can protect neuronal cells from apoptosis by inhibiting the activity of caspase-3, a key executioner caspase in the caspase-dependent pathway. nih.gov In toxicant-treated SH-SY5Y cells, DA was found to significantly reduce the elevated caspase-3 activity. nih.govresearchgate.net This inhibition of caspase-3 is associated with an increase in the expression of the anti-apoptotic protein Bcl-2. nih.gov

The direct inhibitory effect of this compound on Apoptosis-Inducing Factor (AIF), a key mediator of caspase-independent apoptosis, has not been explicitly detailed in the available research. AIF is a mitochondrial flavoprotein that, upon certain apoptotic stimuli, translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation. nih.gov While studies have demonstrated that caspase-independent cell death pathways are relevant in neuronal injury, nih.govarvojournals.org a direct link between this compound and the inhibition of AIF remains to be established.

Neuroprotective Effects against Toxicity Models

Phytobiological Research

This compound (dhA) is a naturally occurring compound found in the leaves and fruits of various plants. medchemexpress.comadooq.commedchemexpress.comchemsrc.com It is recognized for its significant role in several plant biological processes, functioning as a potent signaling molecule that influences growth, gene expression, and responses to environmental stimuli. As a derivative of β-carotene, its accumulation and activity are often linked to light-dependent pathways and stress responses.

Plant Growth Inhibition

This compound is established as a potent plant growth inhibitor. medchemexpress.comadooq.commedchemexpress.comchemsrc.combiocrick.com Its presence in plant tissues can lead to the regulation and suppression of various growth processes. Research has identified it as one of the inhibitory substances in the husks of dormant wheat varieties, where it contributes to restraining the germination of intact grains. nih.gov This inhibitory action is a key aspect of its phytobiological function, allowing plants to modulate their growth in response to developmental or environmental cues.

Regulation of Gene Expression in Plants

A primary mechanism through which this compound exerts its influence is by regulating gene expression. medchemexpress.comadooq.commedchemexpress.com It acts as a signaling molecule that can trigger significant changes at the transcriptional level, helping plants adapt to changing conditions, particularly light stress. nih.gov

This compound plays a crucial role in the plant's response to high light (HL) stress by modulating the expression of specific stress-responsive genes. nih.gov Research in Arabidopsis has shown that treatment with dhA leads to the upregulation of several singlet oxygen (¹O₂)-responsive genes. researchgate.net This response is part of a broader defense mechanism that enhances the plant's tolerance to photooxidative stress. researchgate.net The accumulation of dhA in leaves under excessive light conditions triggers these genetic responses. researchgate.net

Below is a table of light stress-responsive genes known to be upregulated by this compound treatment in Arabidopsis.

| Gene Name | Description/Function |

| AGC2 | A protein kinase involved in signaling pathways. |

| AtRD20 | A gene responsive to dehydration and stress. |

| AtGSTU5 | A glutathione S-transferase involved in detoxification processes. |

| UGT73B4 | A UDP-glucosyltransferase involved in modifying various compounds. |

| LTI30 | A gene responsive to low temperatures, also known as XERO2. |

This table is based on research findings regarding genes induced by this compound. researchgate.net

This compound is a key molecule responsible for photoacclimation, the process by which plants adjust their photosynthetic apparatus to changing light conditions. medchemexpress.comadooq.commedchemexpress.comchemsrc.com In Arabidopsis, dhA accumulates in the leaves during periods of excessive light. researchgate.net This accumulation initiates signaling pathways that lead to genetic and physiological adjustments, ultimately enhancing the plant's tolerance to photooxidative stress and allowing it to function efficiently under high light conditions. researchgate.netnih.gov

Environmental stresses, such as high light, can disrupt the photosynthetic electron flow, leading to the production of reactive oxygen species (ROS) and reactive electrophile species (RES). researchgate.net RES are highly reactive molecules that can modulate gene expression and are involved in stimulating cell survival genes and other stress-response pathways. researchgate.netnih.gov this compound, as a compound that accumulates under high light stress, is a component of this complex signaling environment. researchgate.net While direct interaction is a subject of ongoing research, its role as a high light-induced signal places it within the broader RES signaling network that helps plants manage and respond to oxidative stress. researchgate.netmdpi.com

Effects on Seed Germination and Root Elongation

This compound has demonstrated significant inhibitory effects on seed germination. nih.gov Studies on wheat grains have characterized dhA as a germination inhibitor present in the husks. nih.gov Its presence can delay germination for more than two weeks, a phenomenon termed "pseudodormancy." nih.gov The sensitivity of seeds to this inhibitory effect decreases as the seeds after-ripen. nih.gov This suggests a mechanism by which the plant can control the timing of germination based on the chemical signals within its seed coverings. While its primary documented effect is on germination, the general growth-inhibiting properties of dhA also imply a role in regulating processes such as root elongation, which is a critical component of early seedling development. nih.gov

The table below summarizes the observed effects of this compound on wheat seed germination.

| Parameter | Observation |

| Germination of Dormant Varieties | Restrained in intact grains with husks containing this compound. nih.gov |

| Germination of After-Ripened Grains | Delayed by more than two weeks upon application of this compound. nih.gov |

| Sensitivity to Inhibition | Declines as the grains undergo after-ripening. nih.gov |

Anti-Pathogenic Activities

This compound has demonstrated inhibitory effects against various pathogenic microorganisms, including bacteria and fungi. These properties suggest its potential as a natural antimicrobial agent.

Antibacterial Activity

Research into the antibacterial effects of this compound has indicated its potential to inhibit the growth of clinically relevant bacteria.

While scientific literature suggests that this compound possesses antibacterial properties, specific data regarding its Minimum Inhibitory Concentration (MIC) against key pathogenic bacteria such as Staphylococcus aureus and Escherichia coli are not extensively detailed in currently available research. The precise mechanisms and the effective concentrations required to inhibit these specific bacterial strains remain an area for further investigation to fully elucidate its potential as a targeted antibacterial agent.

Antifungal Activity

In addition to its effects on bacteria, this compound has also been noted for its potential to combat fungal pathogens.

Similar to its antibacterial profile, the antifungal activity of this compound is an emerging area of study. Although general antifungal properties have been attributed to this compound, specific inhibitory data, such as MIC values against common fungal pathogens like the mold Aspergillus niger and the yeast Candida albicans, are not yet well-documented in scientific findings. Further research is necessary to quantify its efficacy and spectrum of activity against these and other fungal species.

Antioxidant and Free Radical Scavenging Capabilities

This compound has been identified as a compound with notable antioxidant potential, capable of neutralizing harmful free radicals. nih.gov This activity is crucial in mitigating oxidative stress, a process implicated in numerous chronic diseases.

DPPH and Nitric Oxide (.NO) Scavenging Activity

The antioxidant capacity of this compound is evidenced by its ability to scavenge specific free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (.NO). nih.gov The DPPH assay is a standard method for evaluating the free radical scavenging ability of a compound. Likewise, the scavenging of nitric oxide is significant, as excessive levels of this radical can contribute to inflammatory processes and cellular damage. While the scavenging activities for DPPH and nitric oxide have been reported, specific IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are not consistently available in the current body of scientific literature.

Metal Chelating Activity

| Activity | IC50 Value | Reference |

| Metal Chelating Activity | >270 nM | researchgate.netnih.govmedchemexpress.com |

Anticancer Activity against Human Tumor Cell Lines

Several studies have indicated that this compound possesses significant anticancer properties. researchgate.netmedchemexpress.com Its activity has been noted against a panel of human tumor cell lines, suggesting a potential for broad-spectrum antiproliferative effects. researchgate.net The specific cell lines against which this compound has shown activity include epithelioid carcinoma (HeLa), human prostate cancer (PC-3), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HePG-2). researchgate.net

This compound has been identified as a compound with potential cytotoxic effects against the HeLa human cervical cancer cell line. researchgate.net It is described as a volatile terpene with a potent cytotoxic impact. researchgate.net While research has confirmed its activity against HeLa cells, specific quantitative data, such as IC50 values for the pure compound, are not detailed in the available literature.

The anticancer spectrum of this compound includes activity against human prostate cancer (PC-3) cells. researchgate.net Research has pointed to its significant anti-tumor effects on this cell line. researchgate.net However, detailed mechanistic studies and specific IC50 values concerning the direct action of this compound on PC-3 cells are not extensively documented in the reviewed scientific literature.

Significant anti-tumor activity has also been reported for this compound against the MCF-7 human breast cancer cell line. researchgate.net This suggests that the compound may interfere with pathways critical for the proliferation or survival of this specific type of cancer cell. As with the other cell lines, precise IC50 values for pure this compound are not specified in the primary research reviewed.

The scope of this compound's anticancer activity extends to hepatocellular carcinoma, with demonstrated effects against the HePG-2 cell line. researchgate.net This finding is part of a broader screening that identified its potential against multiple cancer types. researchgate.net Detailed quantitative analysis of its potency, such as a specific IC50 value, remains to be fully elucidated in the available scientific reports.

Potential Genotoxic Effects and Cytotoxicity in Human Cells

The evaluation of a compound's cytotoxicity against normal human cells is crucial for understanding its safety profile. This compound has been noted for its bioactivity, which includes cytotoxicity against human cells. researchgate.net However, studies on its effects on non-cancerous human cells have provided specific insights. An investigation into its cytotoxicity profile against human peripheral blood mononuclear cells (PBMCs) was described as "quite impressive," indicating a degree of selectivity. researchgate.netnih.govmedchemexpress.com Furthermore, hemolysis studies revealed very low levels of red blood cell lysis, ranging from a minimum of 2.35% to a maximum of 5.61%. researchgate.netnih.gov In contrast, it did not exhibit a cytotoxic effect on Neuro2a (N2a) mouse neuroblastoma cells at concentrations of 50 and 270 nM over a 24-hour period. nih.gov

While some sources suggest that this compound may induce DNA damage in certain carcinoma cell lines, specific studies utilizing standard genotoxicity assays, such as the Ames test or micronucleus assay, have not been detailed in the reviewed literature to fully characterize its genotoxic potential.

| Cell Type/Assay | Observation/Result | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | "Quite impressive" cytotoxicity profile | researchgate.netnih.govmedchemexpress.com |

| Hemolysis Study (Human Red Blood Cells) | 2.35% to 5.61% hemolysis | researchgate.netnih.gov |

| Neuro2a (N2a) cells | No cytotoxic effect observed at 50 and 270 nM (24h) | nih.gov |

Ecological Roles and Interspecies Chemical Communication of Dihydroactinidiolide

Pheromonal Activity in Insects

Dihydroactinidiolide is recognized as a pheromone for a variety of insects, participating in crucial social and reproductive behaviors. wikipedia.orgcannabisdatabase.cawikipedia.org Its function as a chemical messenger highlights its importance in the life cycle and social structure of several insect species.

One of the most well-documented roles of this compound is as a component of the queen recognition pheromone in the red imported fire ant, Solenopsis invicta. chemeurope.comrsc.orgtandfonline.com Early research identified it as one of three key chemical components that allow worker ants to recognize the queen, a fundamental aspect of maintaining the colony's complex social hierarchy. wikipedia.orgdrugfuture.com The pheromone blend is crucial for behaviors such as caring for the queen and her brood. google.com However, some subsequent research has suggested that the presence of this compound in these analyses might have been an artifact of the chemical separation process used during its isolation. usda.gov

This compound is also found in the scent secretions of male butterflies. rsc.org For instance, it has been identified in the male scent secretions of the butterfly Idea iasonia. rsc.org These secretions are often stored in and disseminated from specialized structures called androconia (scent scales or hairpencils) to influence female behavior during courtship. rsc.orgresearchgate.net While its presence is confirmed, its specific function in these butterflies remains unknown. rsc.org The compound is likely a degradation product of carotenoids obtained from the larval diet. rsc.org

Presence in Mammalian Scent Glands (e.g., red fox)

Beyond the insect world, this compound is a component of mammalian chemical signals. It has been notably identified in the supracaudal (tail) scent gland secretion of the red fox (Vulpes vulpes). fraterworks.comtandfonline.comwikigenes.orgnih.gov The scent glands of foxes are used for marking territory and other forms of chemical communication. nih.gov The presence of this compound in these secretions suggests it contributes to the complex odor profile that conveys information to other foxes. wikigenes.orgnih.gov

Table 1: Documented Ecological Roles of this compound

| Category | Organism | Role/Location | Finding |

| Pheromonal Activity | Red Imported Fire Ant (Solenopsis invicta) | Queen Recognition Pheromone | Identified as one of three components that enable workers to recognize the queen. chemeurope.comwikipedia.orgrsc.org Some studies suggest it could be an artifact of isolation. usda.gov |

| Butterflies (e.g., Idea iasonia) | Male Scent Secretions | Occurs in male scent glands (androconia), likely for courtship, though the exact function is not yet determined. rsc.org | |

| Scent Marking | Red Fox (Vulpes vulpes) | Supracaudal Scent Gland | A component of the scent gland secretion, likely involved in chemical communication. fraterworks.comwikigenes.orgnih.gov |

| Environmental Signaling | Plants (e.g., Arabidopsis) | Stress Signaling Molecule | Accumulates in leaves under high light stress and triggers gene expression that enhances tolerance to photooxidative stress. mdpi.comresearchgate.net |

Interplay with Environmental Signals

This compound serves as a key link between environmental conditions and biological responses, particularly in plants. ehu.eus It is a secondary oxidation product of β-carotene, a common plant pigment. nih.govtandfonline.com The formation of this compound can be triggered by environmental stressors, most notably high light conditions which lead to photooxidative stress. mdpi.comresearchgate.net

When plants are exposed to excessive light, the production of reactive oxygen species increases, leading to the oxidation of carotenoids and the formation of various derivatives, including this compound. researchgate.netnih.gov In the model plant Arabidopsis, the accumulation of this compound in leaves under high light stress acts as a signal. mdpi.comresearchgate.net This signaling molecule can regulate gene expression, activating defense mechanisms that improve the plant's tolerance to photooxidative damage. mdpi.comresearchgate.netunito.it This demonstrates that this compound is not just a passive byproduct of degradation but an active participant in the plant's acclimation and defense strategy against environmental challenges. nih.gov

Advanced Analytical and Detection Methodologies for Dihydroactinidiolide Research

Spectroscopic Identification and Characterization

The unambiguous identification of dihydroactinidiolide is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about its molecular structure, including its carbon framework, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to map out the molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (methyl, methylene, methine, quaternary). nih.gov The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the characteristic 4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one structure. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule. A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated lactone is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry (MS) provides information on the molecular weight and elemental composition of the compound. When coupled with techniques like gas chromatography, it also reveals characteristic fragmentation patterns upon ionization. wikipedia.org These patterns, which result from the cleavage of the molecular ion into smaller, charged fragments, serve as a fingerprint for identification. sbq.org.brgcms.cz

| Technique | Key Observations and Characteristic Signals | Reference |

|---|---|---|

| ¹³C NMR | Signals corresponding to methyl, methylene, methine, and quaternary carbons, including the characteristic carbonyl carbon of the lactone and the sp² carbons of the double bond. | nih.govnih.gov |

| ¹H NMR | Signals for three distinct methyl groups and the vinylic proton of the α,β-unsaturated lactone system. | rsc.org |

| IR Spectroscopy | Strong absorption band for the C=O group in the α,β-unsaturated γ-lactone ring. | hmdb.ca |

| Mass Spectrometry (MS) | Provides the molecular ion peak (m/z 180.115) and a specific fragmentation pattern used for confirmation. | nih.govtandfonline.com |

Chromatographic Separation and Quantification (e.g., GC-MS, HPLC-DAD, LC-MS/MS)

Due to its presence in complex natural matrices like tea, tobacco, and fruits, chromatographic techniques are essential for the separation, detection, and quantification of this compound. tandfonline.comdatapdf.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for analyzing volatile compounds like this compound. nih.gov In this technique, the sample is vaporized and passed through a long capillary column (e.g., DB-5 or HP-5MS) that separates compounds based on their boiling points and interactions with the column's stationary phase. tandfonline.com The column temperature is gradually increased over time (a temperature program) to elute the separated compounds, which are then ionized and detected by a mass spectrometer. tandfonline.com This allows for both the identification based on retention time and mass spectrum, and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer. mdpi.com HPLC is suitable for analyzing less volatile or thermally labile compounds and has been used to monitor the degradation products of carotenoids, including this compound. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for quantification, especially at trace levels in complex biological samples. rsc.orgmdpi.comcranfield.ac.uk This technique involves separating the compound with LC, selecting the molecular ion with a first mass analyzer, fragmenting it, and then detecting a specific fragment ion with a second mass analyzer. This high degree of specificity makes it a "gold standard" for quantitative analysis. rsc.org

| Method | Typical Column | Detector | Primary Application | Reference |

|---|---|---|---|---|

| GC-MS | DB-5 (95% dimethyl, 5% diphenyl polysiloxane) or similar non-polar column | Mass Spectrometer (MS) | Identification and quantification of volatile compounds in complex matrices like tea and thermally degraded products. | tandfonline.comnih.gov |

| HPLC-DAD | C18 or C30 reversed-phase columns | Diode-Array Detector (DAD) | Analysis of non-volatile carotenoid degradation products. | mdpi.comresearchgate.net |

| LC-MS/MS | C18 reversed-phase columns | Tandem Mass Spectrometer (MS/MS) | Highly sensitive and selective quantification in complex biological or food matrices. | mdpi.comnih.gov |

Isotope Analysis for Origin Determination

Distinguishing between natural and synthetic this compound is crucial for flavor authenticity assessment. researchgate.net Isotope Ratio Mass Spectrometry (IRMS) is the primary technique used for this purpose. This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) within a molecule. researchgate.netacs.org

The technique of online Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is particularly powerful. acs.orgscience.govnih.gov After separation by GC, the compound is either combusted to CO₂ to measure the ¹³C/¹²C ratio or pyrolyzed (thermally decomposed in the absence of oxygen) to H₂ gas to measure the ²H/¹H ratio. acs.org

The isotopic ratios of a compound are influenced by the isotopic composition of its starting materials and the kinetic isotope effects of the reactions in its formation pathway. researchgate.net Plants used to produce natural this compound (like Camellia sinensis for tea) utilize atmospheric CO₂ for photosynthesis, resulting in a specific ¹³C/¹²C ratio. acs.org Synthetic this compound, typically derived from petroleum-based precursors like synthetic β-ionone, will have a different, less negative δ¹³C value. acs.orgacs.org Similarly, the ²H/¹H ratio is influenced by the water source used by the plant. By comparing the isotope ratios of a sample to those of authentic natural and synthetic reference materials, its origin can be determined. researchgate.netacs.org

| Source/Origin | δ¹³C (‰ vs V-PDB) | δ²H (‰ vs V-SMOW) |

|---|---|---|

| Natural (Black & Green Tea) | -29.0 to -34.1 | -153 to -274 |

| Natural (Rooibos Tea) | -24.4 to -27.1 | -189 to -210 |

| Synthetic (from synthetic precursors) | -27.0 to -28.4 | -28 to -169 |

| Enzymatic (from natural β-carotene) | -30.3 to -31.6 | -154 to -228 |

Applications in Scientific Research and Potential Therapeutic Development

Dihydroactinidiolide as a Model Compound in Organic Synthesis

This compound serves as a noteworthy model compound in the field of organic synthesis. Its relatively simple yet stereochemically defined lactone structure makes it an attractive target for the development and validation of new synthetic methodologies. researchgate.netmdpi.com Chemists have explored numerous synthetic routes to produce the compound, often using readily available precursors.

A facile and commonly cited synthesis involves a two-step oxidation method starting from β-ionone. researchgate.netnih.gov Other synthetic strategies have been developed from different starting materials, including citral (B94496) and 2,6,6-trimethylcyclohexenone, showcasing the versatility of chemical approaches to its framework. sioc-journal.cnacs.org The synthesis of this compound is not only an academic exercise but also provides a platform for creating related natural products. For instance, a synthetic pathway utilizing the cerium enolate of ethyl acetate (B1210297) as a key intermediate for this compound production also grants access to other terpene lactones like loliolide (B148988) and actinidiolide. acs.org Furthermore, studies on the thermal degradation of β-carotene have shown that this compound is a primary product, providing insights into its natural formation and offering alternative, biomimetic synthetic concepts. tandfonline.com The various synthetic approaches developed over the past decades highlight the compound's role as a benchmark for testing new reactions and strategies in organic chemistry. researchgate.net

Exploration in Medicinal Chemistry and Drug Discovery

The unique chemical structure and biological activities of this compound have made it a subject of investigation in medicinal chemistry, particularly for complex and multifactorial diseases. mdpi.comontosight.ai

Research has highlighted this compound as a promising multi-target drug candidate, especially for neurodegenerative disorders like Alzheimer's disease (AD). researchgate.netmdpi.com The multifactorial nature of AD, which involves cholinergic deficits, amyloid-beta (Aβ) plaque aggregation, and oxidative stress, makes multi-target compounds particularly desirable. mdpi.commdpi.com

This compound has been shown to address several of these pathological hallmarks simultaneously. researchgate.netnih.gov It is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. researchgate.netnih.gov Studies have reported a half-maximal inhibitory concentration (IC₅₀) value of 34.03 nM for AChE inhibition. researchgate.netnih.govlookchem.com In addition to its anticholinesterase activity, this compound demonstrates significant antioxidant properties, scavenging free radicals like DPPH and nitric oxide. researchgate.netnih.gov It also exhibits metal-chelating capabilities and can interfere with the self-aggregation of the amyloid-β peptide (Aβ₂₅₋₃₅), a key event in the formation of senile plaques. researchgate.netnih.govlookchem.com Furthermore, it has shown neuroprotective effects in cell-based models, protecting neuronal cells from Aβ-induced toxicity. researchgate.netnih.govresearchgate.net These multifaceted activities from a single molecule underscore its potential as a lead compound for developing new therapies against Alzheimer's disease. researchgate.net

| Activity | Finding | Source |

|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | Potent inhibitor with an IC₅₀ value of 34.03 nM. | researchgate.netnih.govmedchemexpress.com |

| Amyloid-β (Aβ₂₅₋₃₅) Aggregation | Significantly prevents self-aggregation and promotes disaggregation of existing fibrils. | researchgate.netnih.gov |

| Antioxidant Activity | Demonstrates DPPH and nitric oxide (.NO) scavenging activity with an IC₅₀ of 50 nM. | researchgate.netnih.gov |

| Metal Chelating Activity | Shows metal chelating properties with an IC₅₀ >270 nM. | researchgate.netnih.gov |

| Neuroprotection | Increases viability of Neuro2a cells treated with amyloid-β₂₅₋₃₅. | researchgate.netnih.gov |

In medicinal chemistry, the modification of a natural product's core structure is a common strategy to improve its therapeutic properties. Researchers have explored the synthesis of this compound derivatives to enhance bioactivity, improve efficiency, and increase cost-effectiveness. ontosight.ai The development of derivatives aims to optimize the molecule's interaction with its biological targets, potentially leading to greater potency or selectivity. ontosight.aimdpi.com By understanding the structure-activity relationship of the this compound scaffold, chemists can design and synthesize new analogues with improved drug-like properties for various therapeutic applications. ontosight.ai

Research in Agricultural and Botanical Sciences

In the botanical realm, this compound is recognized for its significant influence on plant life. It functions as a potent plant growth inhibitor and a regulator of gene expression. medchemexpress.comadooq.comchemsrc.com Its most notable role in agriculture and ecology is as an allelochemical—a compound produced by one plant that affects the growth of another.

This allelopathic activity has been observed in various ecosystems. For example, this compound was isolated from the diminutive spikerush (Eleocharis coloradoensis) and identified as the compound responsible for its ability to displace nuisance aquatic weeds like pondweeds (Potamogeton species). acs.org Similarly, research on the cyanobacterium Spirulina platensis identified this compound as one of the active constituents responsible for inhibiting the seed germination and seedling growth of Chinese amaranth (B1665344) (Amaranthus tricolor). researchgate.netnih.gov These findings suggest that this compound and the plants that produce it could be explored for the development of natural herbicides or for vegetation management strategies in both aquatic and terrestrial systems. acs.orgresearchgate.net

| Source Organism | Target Organism | Observed Effect | Source |

|---|---|---|---|

| Spikerush (Eleocharis coloradoensis) | Pondweeds (Potamogeton spp.) | Inhibitory to growth. | acs.org |

| Spirulina platensis | Chinese amaranth (Amaranthus tricolor) | Inhibited seed germination and seedling growth. | researchgate.netnih.gov |

| General | Arabidopsis | Potent plant growth inhibitor and regulator of gene expression. | medchemexpress.comadooq.com |

Role in Understanding Carotenoid-Derived Signals in Plant Stress Responses

This compound plays a crucial role in the intricate signaling networks that plants use to respond to environmental stress. It is a key product derived from the degradation of carotenoids, particularly β-carotene. frontiersin.orgnih.gov This process is not enzymatic but rather a chemical oxidation driven by singlet oxygen (¹O₂), a reactive oxygen species produced in chloroplasts, especially under high light conditions. frontiersin.orgnih.gov

When plants like Arabidopsis are exposed to excessive light, the oxidative cleavage of β-carotene generates this compound and other compounds collectively known as carotenoid reactive electrophile species (RES). frontiersin.org These molecules act as stress signals. nih.govmdpi.com this compound can move from the chloroplast to the nucleus in a process called retrograde signaling. frontiersin.org In the nucleus, it triggers changes in the expression of specific genes that are responsive to ¹O₂, which in turn helps the plant acclimate to the high light stress. frontiersin.orgmdpi.com This signaling pathway enhances the plant's tolerance to photooxidative stress by upregulating defense mechanisms and improving the photochemical efficiency of photosystem II. mdpi.comresearchgate.net The study of this compound thus provides critical insights into how plants perceive and respond to photooxidative stress at the molecular level. frontiersin.orgnih.gov

Future Directions and Research Gaps

Elucidation of Specific Cellular Targets and Signaling Pathways

While various biological activities have been identified, the precise cellular targets and signaling pathways through which dihydroactinidiolide exerts its effects, particularly its anticancer and neuroprotective actions, remain to be fully elucidated. Future research should focus on identifying these molecular mechanisms.

Comprehensive In Vivo Studies for Biological Activities

Much of the current research on the biological activities of this compound has been conducted in vitro. Comprehensive in vivo studies are necessary to validate these findings and to understand the compound's pharmacokinetic and pharmacodynamic profiles in living organisms.

Exploration of Undiscovered Ecological Functions

The known ecological roles of this compound, such as plant growth inhibition and insect pheromonal activity, suggest that other, as-yet-undiscovered ecological functions may exist. Further research could explore its role in other plant-insect interactions or its potential as an allelopathic agent.

Sustainable and Efficient Synthesis Routes for Industrial Applications

While several synthetic routes exist, there is a continuing need to develop more sustainable and cost-effective methods for the industrial-scale production of this compound. Research into green chemistry approaches and biocatalytic processes could provide more environmentally friendly and efficient synthesis pathways. nih.gov

Q & A

Q. What are the foundational chemical properties and stereoisomeric forms of dihydroactinidiolide, and how do they influence experimental design?

Methodological Answer: this compound (C₁₁H₁₆O₂; MW 180.24) is a bicyclic lactone with two enantiomers: (R)-(-)- and (S)-(+)-dihydroactinidiolide. Its stereochemistry impacts biological activity and analytical detection. Basic characterization requires:

- Chiral chromatography (e.g., GC-MS with β-cyclodextrin columns) to resolve enantiomers .

- Spectral analysis (IR, NMR) to confirm lactone ring structure and substituent positions .

- Stereoselective synthesis using asymmetric catalytic methods (e.g., copper(II)-bisoxazoline hetero-Diels-Alder reactions) to produce enantiopure forms .

Q. How is this compound biosynthesized in natural sources, and what enzymatic pathways are involved?

Methodological Answer: this compound is derived from β-carotene degradation via:

- Lipoxygenase (LOX) and polyphenoloxidase (PPO) pathways in plants (e.g., tobacco, tea) .

- Photodegradation experiments : β-carotene is incubated with LOX/PPO under controlled light (UV-Vis, 254 nm) and oxygen levels, with products analyzed via HPLC-DAD .

- Isotopic labeling (e.g., ¹³C-β-carotene) tracks carbon migration during oxidation .

Advanced Research Questions

Q. How do enantiomeric ratios (ER) of this compound vary across plant species, and what analytical methods validate these differences?

Methodological Answer: ER differences (e.g., 71:29 for (R)-(-)- vs. (S)-(+)- in Longjing tea) are quantified using:

- Chiral GC-MS with enantioselective columns (e.g., Cyclosil-B) .

- Circular dichroism (CD) to confirm absolute configurations .

- Multivariate statistical analysis (PCA) to correlate ER with geographic or genetic factors .

| Sample Source | (R)-(-)- ER | (S)-(+)- ER | Analytical Method |

|---|---|---|---|

| Longjing tea (LG3) | 71% | 29% | GC-MS with β-cyclodextrin |

| Synthetic standard | 50% | 50% | Chiral HPLC |

Q. What molecular mechanisms underlie this compound’s neuroprotective effects, and how are these studied in vitro?

Methodological Answer: this compound mitigates oxidative stress via:

- Nrf2/HO-1 pathway activation : SH-SY5Y neuroblastoma cells treated with 10–50 µM this compound show upregulated Nrf2 (qPCR) and reduced ROS (DCFH-DA assay) .

- Molecular docking : RMSF (root mean square fluctuation) analysis reveals stable binding to hAChE (0.8284 Å fluctuation) vs. donepezil (0.8064 Å) .

- In vivo models : Swiss albino mice administered 20 mg/kg this compound exhibit reduced scopolamine-induced amnesia (Morris water maze test) .

Q. How do environmental factors (e.g., temperature, pH) affect this compound stability during extraction?

Methodological Answer: Stability studies involve:

- Thermal decomposition : β-carotene extracts heated at 60–100°C (ANOVA, p < 0.05) show this compound degradation above 80°C (GC-MS quantification) .

- pH-dependent hydrolysis : Lactone ring opening occurs at pH > 8 (monitored via UV-Vis at 230 nm) .